molecular formula C22H21FN6O3 B2600148 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-09-1

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2600148
CAS No.: 1112371-09-1
M. Wt: 436.447
InChI Key: JSJYMTJIROYHGT-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O3 and its molecular weight is 436.447. The purity is usually 95%.
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Biological Activity

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological interactions, and pharmacological properties based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN6O3C_{22}H_{21}FN_6O_3 with a molecular weight of approximately 436.44 g/mol. The structure features a combination of functional groups, including an amino group, a carboxamide group, and both oxazole and triazole rings. This unique arrangement facilitates various interactions with biological targets, which are crucial for its pharmacological effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition : A common strategy for synthesizing triazole derivatives.
  • Multi-component Reactions : These reactions allow for the simultaneous formation of several bonds in one step, enhancing efficiency.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that mediate cellular responses.

These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's diverse functional groups .

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antineoplastic Activity : Potential effectiveness against cancer cell lines.
  • Antimicrobial Activity : In vitro studies suggest it may inhibit bacterial growth.

For instance, studies on similar triazole derivatives have shown significant activity against various cancer cell lines and pathogens. The mechanism often involves disrupting cellular processes critical for survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against HT-29 colon cancer cells with IC50 values in low micromolar range.
Study BShowed promising antibacterial activity against Gram-positive bacteria at concentrations as low as 10 µg/mL.
Study CExplored structure–activity relationships (SAR) revealing that modifications to the oxazole ring enhance biological activity.

These findings underscore the compound's potential as a lead candidate for drug development targeting cancer and infectious diseases .

Properties

IUPAC Name

5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-3-31-18-11-7-4-8-14(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-10-6-5-9-15(16)23/h4-11H,3,12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJYMTJIROYHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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